molecular formula C23H34N2O7 B1679270 雷莫格列芬 CAS No. 329045-45-6

雷莫格列芬

货号 B1679270
CAS 编号: 329045-45-6
分子量: 450.5 g/mol
InChI 键: GSINGUMRKGRYJP-VZWAGXQNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remogliflozin is a potent and selective inhibitor of the sodium-glucose transport proteins (SGLT2), which are responsible for glucose reabsorption in the kidney . It is used in the treatment of type 2 diabetes mellitus .


Synthesis Analysis

Remogliflozin etabonate is synthesized through an improved process that involves the formation of isopropyl alcohol solvate of remogliflozin etabonate . This process is efficient and scalable to industrial scale .


Molecular Structure Analysis

Remogliflozin has a molecular formula of C23H34N2O7 . It is a benzylpyrazole glucoside .


Chemical Reactions Analysis

Remogliflozin etabonate is an inactive prodrug that is converted to its active form, remogliflozin, upon administration and absorption . It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation .


Physical And Chemical Properties Analysis

Remogliflozin has a molecular weight of 450.53 . It is studied with the help of UV-visible spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Hyphenated techniques like Liquid Chromatography- Mass Spectroscopy (LC-MS/MS) .

科学研究应用

糖尿病的葡萄糖控制

Remogliflozin etabonate(RE)是一种选择性抑制钠葡萄糖转运蛋白2(SGLT2)的前药,是一种选择性抑制剂。这种化合物已经证明在改善1型和2型糖尿病(T2DM)患者的葡萄糖水平方面具有疗效。研究表明,RE可以显著增加尿液中的葡萄糖排泄量,并降低血浆葡萄糖浓度,为管理糖尿病提供了一种新颖的方法。例如,在1型糖尿病中,RE可以与胰岛素安全联合使用,并且与安慰剂相比显著降低血浆葡萄糖浓度(Mudaliar et al., 2012)。同样,在T2DM患者中,RE已经显示出改善血清葡萄糖水平的作用,表明其作为治疗选择的潜力(Dobbins等,2012年)

肾功能损害考虑

RE的药效学和药代动力学已在肾功能损害患者中进行了评估。重要的是,在这些个体中,remogliflozin抑制SGLT2的能力没有临床上显著降低。此外,肾功能损害似乎不会显著改变remogliflozin的药代动力学,这表明在轻度或中度肾功能损害患者中可能不需要剂量调整(O’Connor-Semmes等,2015年)

对糖尿病肾病的影响

在T2DM患者中,remogliflozin已被证明显著降低蛋白尿并延缓肾病的进展。一项为期24周的研究表明,与安慰剂相比,remogliflozin显著降低了糖尿病肾病患者的蛋白尿水平(Gupta, 2020)

非酒精性脂肪肝病的治疗

Remogliflozin etabonate在治疗非酒精性脂肪肝病(NAFLD)和非酒精性脂肪性肝炎(NASH)方面显示出潜力。在饮食诱导的肥胖小鼠NAFLD模型中,使用remogliflozin治疗显著改善了与该疾病相关的标志物,可能是由于其胰岛素敏感性和抗氧化性能力(Nakano et al., 2015)

药代动力学和安全性概况

对remogliflozin etabonate的研究包括对其药代动力学和安全性概况的广泛评估。例如,已开发了一种用于分析大鼠血浆样本中remogliflozin的高通量HPLC-MS-MS方法,为进一步药代动力学研究奠定了基础(Inturi et al., 2022)。此外,已对remogliflozin etabonate的安全性、药代动力学和药效学进行了详细研究,包括与二甲双胍等其他抗糖尿病药物的联合使用,显示了其在各种治疗方案中的潜力(Hussey et al., 2013)

药物相互作用潜力

对remogliflozin etabonate的药物相互作用潜力的调查显示,由于存在多种生物转化途径,其临床药物相互作用风险较低。这一方面对于了解其与其他药物的联合使用尤为重要,特别是对于可能同时接受多种治疗的患者(Sigafoos et al., 2012)

实际临床经验

已进行了现实世界研究,评估了雷莫格列芬酮酯对管理2型糖尿病患者的有效性和耐受性。这些研究为其在日常临床环境中的实际应用和结果提供了见解,进一步强调了它在糖尿病管理中的作用 (Bhattacharya & Katare, 2020)

属性

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSINGUMRKGRYJP-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186563
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remogliflozin

CAS RN

329045-45-6
Record name Remogliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Remogliflozin
Reactant of Route 2
Remogliflozin
Reactant of Route 3
Remogliflozin
Reactant of Route 4
Remogliflozin
Reactant of Route 5
Remogliflozin
Reactant of Route 6
Remogliflozin

Citations

For This Compound
1,370
Citations
A Markham - Drugs, 2019 - Springer
… remogliflozin etabonate nor remogliflozin are preferentially distributed to blood cells and no selective association of remogliflozin … Remogliflozin etabonate is extensively metabolized by …
Number of citations: 29 link.springer.com
S Atal, Z Fatima, S Singh, S Balakrishnan… - Diabetology …, 2021 - Springer
… − 0.77% respectively with dapagliflozin 10 mg, remogliflozin 100 mg and remogliflozin 250 mg establishing the non-inferiority of remogliflozin with dapagliflozin (p < 0.001). Proportion …
Number of citations: 11 link.springer.com
V Mohan, A Mithal, SR Joshi, SR Aravind… - Drug Design …, 2020 - Taylor & Francis
… -1095, sergliflozin, remogliflozin, and AVE2268). Citation3 This article aims to review the literature on published as well as unpublished literature of remogliflozin about its mechanism of …
Number of citations: 25 www.tandfonline.com
M Dharmalingam, SR Aravind, H Thacker, S Paramesh… - Drugs, 2020 - Springer
… This study demonstrated the noninferiority of remogliflozin etabonate 100 and 250 mg compared with dapagliflozin, from the first analysis of an initial 612 patients. Remogliflozin …
Number of citations: 39 link.springer.com
N Mikhail - Expert opinion on investigational drugs, 2015 - Taylor & Francis
… remogliflozin were similar in healthy subjects and patients with type 2 diabetes Citation[13]. Contrary to the short t ½ of remogliflozin… The relatively short t ½ of remogliflozin might explain …
Number of citations: 21 www.tandfonline.com
Y Fujimori, K Katsuno, I Nakashima… - … of Pharmacology and …, 2008 - ASPET
… This study demonstrates that treatment with remogliflozin etabonate exhibits antidiabetic efficacy in several rodent models and suggests that remogliflozin etabonate may be a new and …
Number of citations: 273 jpet.aspetjournals.org
A Kapur, R O'Connor-Semmes… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate is the ester prodrug of remogliflozin [20], which is the active entity that selectively inhibits SGLT2. Remogliflozin … of remogliflozin etabonate, remogliflozin and …
RL Dobbins, R O'Connor‐Semmes… - Diabetes, Obesity …, 2012 - Wiley Online Library
Aims: Remogliflozin etabonate (RE) is the pro‐drug of remogliflozin (R), a selective inhibitor of renal sodium‐dependent glucose transporter 2 (SGLT2) that improves glucose control via …
Number of citations: 78 dom-pubs.onlinelibrary.wiley.com
S Mudaliar, DA Armstrong, AA Mavian… - Diabetes …, 2012 - Am Diabetes Assoc
OBJECTIVE Remogliflozin etabonate (RE), an inhibitor of the sodium-glucose transporter 2, improves glucose profiles in type 2 diabetes. This study assessed safety, tolerability, …
Number of citations: 62 diabetesjournals.org
EK Hussey, A Kapur… - BMC …, 2013 - bmcpharmacoltoxicol.biomedcentral …
… Remogliflozin etabonate (RE) is the prodrug of remogliflozin, the active … , remogliflozin, or its active metabolite, GSK279782, although Cmax values were slightly lower for remogliflozin …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。